molecular formula C20H21N3OS B2981555 N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea CAS No. 946386-93-2

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea

Cat. No.: B2981555
CAS No.: 946386-93-2
M. Wt: 351.47
InChI Key: DUMRUGNWBOXZKT-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea (CAS Number: 946386-93-2) is a synthetic organic compound with a molecular formula of C20H21N3OS and a molecular weight of 351.47 g/mol. This chemical is provided for research purposes as a potential small molecule inhibitor. Thiourea derivatives are a significant focal point in organic synthesis and are investigated for a wide spectrum of biological activities, including as inhibitors of specific enzymatic pathways . As part of the N-phenylthiourea class of compounds, it shares a structural motif known for its activity. For instance, simple N-phenylthiourea is a documented inhibitor of the enzyme tyrosinase in humans . Furthermore, research on phenoloxidase, a key enzyme in melanization, has shown that phenylthiourea acts as a potent competitive inhibitor . This suggests potential research applications for this analog in studies related to pigment synthesis and enzyme regulation. The presence of the thiourea group (-N-C(=S)-N-) in its structure is often associated with diverse biological interactions, making such compounds interesting subjects for developing new pharmacological tools . This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information. This compound is available for purchase with a typical purity of 99% or higher from various suppliers .

Properties

IUPAC Name

1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMRUGNWBOXZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea is a compound that has garnered attention for its potential biological activities , particularly in the fields of cancer research and medicinal chemistry . This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

Structural Features

The compound is characterized by a unique structural framework that includes:

  • A phenylthiourea moiety
  • A cyclohexenyl group
  • An enamine-keto tautomerism stabilized by intramolecular hydrogen bonds

The molecular formula is C20H21N3OSC_{20}H_{21}N_{3}OS, indicating the presence of nitrogen, oxygen, and sulfur, which contribute to its chemical reactivity and biological activity .

Research indicates that this compound exhibits significant anticancer properties . The mechanisms by which it exerts these effects may include:

  • Inhibition of tumor growth : Similar compounds have shown to inhibit cell proliferation in various cancer cell lines through modulation of enzyme activity and interference with cellular signaling pathways.
  • Cytotoxic effects : Studies have demonstrated cytotoxicity against a range of cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of this compound against specific cancer types:

  • In vitro assays revealed that compounds with structural similarities to this compound can significantly reduce viability in human colon adenocarcinoma (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 5.10 µM to 22.08 µM .
Cell LineIC50 Value (µM)Reference
HCT1166.19
MCF-75.10
HepG26.19

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiourea derivatives:

Compound NameStructureUnique Features
PhenylthioureaC7H8N2SSimple structure; used in various biological assays
5-Methylthiazolidine-2,4-dioneC6H9N3O2SAnti-inflammatory properties
2-Amino-4-(phenylthio)-6-(trifluoromethyl)pyrimidineC11H8F3N3SExhibits antimicrobial activity

The unique cyclohexenyl substitution in this compound enhances its biological activity compared to simpler thioureas or those lacking such substituents.

Potential Applications

Given its promising anticancer properties, this compound has potential applications in:

  • Medicinal Chemistry : Development of new anticancer drugs.
  • Agricultural Chemistry : Possible use as a pesticide or herbicide due to its interaction with biological systems at a molecular level.

Comparison with Similar Compounds

Substituent Effects on Cytotoxic Activity

Thiourea derivatives with aromatic or acyl modifications exhibit varied cytotoxic profiles:

  • N-(4-Acetamidophenyl)-N'-phenylthiourea (): This compound, synthesized from 4-aminoacetanilide and phenyl isothiocyanate, serves as a precursor for thiazolidin-4-ones. Its cytotoxicity is modulated by regioselective cyclization with ethyl bromoacetate, yielding isomers with distinct bioactivities .
  • N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea (): Exhibited IC₅₀ values of 0.37–0.38 mM against MCF-7 and T47D breast cancer cells. The electron-withdrawing chloro groups enhance electrophilicity, improving target binding .
  • N-(4-t-Butylbenzoyl)-N'-phenylthiourea (): Demonstrated selective cytotoxicity against MCF-7, T47D, and HeLa cells (IC₅₀ < 50 µM) without harming normal Vero cells. The t-butyl group increases lipophilicity, enhancing epidermal growth factor receptor (EGFR) binding affinity .

Key SAR Insights ():

  • Electron-donating groups (e.g., methoxy) reduce cytotoxicity by decreasing electrophilic reactivity.
  • Halogen substituents (Cl, CF₃) improve potency via hydrophobic interactions and metabolic stability.
  • Bulkier groups (e.g., t-butyl) enhance selectivity for cancer cells by optimizing steric complementarity with EGFR .

Crystallographic and Conformational Analysis

  • Planarity and Dihedral Angles: N-(3-Chloropropionyl)-N'-phenylthiourea (): Non-planar structure with dihedral angles of 9.35°–14.36° between aromatic and thiourea fragments, influencing packing and solubility . Benzoylthiourea Derivatives (): Syn–anti configurations around the thiourea core dictate hydrogen-bonding networks and crystal stability .

Toxicity and Metabolic Stability

  • Phenylthiourea vs. N,N'-Diphenylthiourea (): Phenylthiourea is acutely toxic due to oxidative desulfurization, generating reactive metabolites. N,N'-Diphenylthiourea is non-toxic, excreted as intact thione conjugates, highlighting the role of substituent positioning in detoxification pathways .

Data Tables

Table 1: Cytotoxic Activities of Selected Thiourea Derivatives

Compound Cancer Cell Line (IC₅₀) Key Substituent Reference
N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea MCF-7: 0.37 mM; T47D: 0.38 mM 2,4-Cl₂
N-(4-t-Butylbenzoyl)-N'-phenylthiourea MCF-7: 48.2 µM; HeLa: 42.5 µM 4-t-Butyl
N-(4-Methoxybenzoyl)-N'-phenylthiourea MCF-7: >1 mM 4-OCH₃

Table 2: Crystallographic Parameters

Compound Dihedral Angle (°) Planarity Deviation (Å) Reference
N-(3-Chloropropionyl)-N'-phenylthiourea 9.35 0.066 (C10 atom)
N-(4-Chlorophenyl)-N'-(3-chloropropionyl)thiourea 14.36 0.015 (N2 atom)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea, and how is purity validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via condensation of 4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]aniline with phenyl isothiocyanate under inert conditions (e.g., dry acetone or THF). Reaction monitoring via TLC ensures completion .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) removes impurities.
  • Purity Assessment : Elemental analysis (C, H, N, S), FT-IR (confirming thiourea C=S stretch at ~1250–1350 cm⁻¹), and ¹H/¹³C NMR (integration ratios and absence of extraneous peaks) are critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodology :

  • Spectroscopy :
  • FT-IR : Identifies functional groups (e.g., C=O, C=S, NH stretches).
  • NMR : ¹H NMR confirms aromatic proton environments and NH proton exchange; ¹³C NMR verifies carbonyl (C=O) and thiocarbonyl (C=S) signals .
  • Crystallography : Single-crystal X-ray diffraction (using a Stoe IPDS diffractometer) resolves molecular geometry. SHELXL refines structures, accounting for hydrogen bonding (e.g., N–H···S or O–H···N interactions) .

Q. How is the compound’s preliminary cytotoxicity evaluated in vitro?

  • Methodology :

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., Vero cells) for selectivity assessment .
  • Assays : MTT or SRB assays measure cell viability after 48–72 hours of exposure. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How does This compound interact with EGFR/SIRT1, and what computational methods validate these interactions?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to EGFR (PDB: 1M17) or SIRT1 (PDB: 4I5I). Focus on hydrogen bonds and hydrophobic interactions with catalytic residues .
  • MD Simulations : GROMACS or AMBER validates stability of ligand-protein complexes over 100-ns trajectories (RMSD/RMSF analysis) .

Q. How can researchers resolve discrepancies in cytotoxicity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%).
  • Quality Control : Validate compound integrity via HPLC-MS pre- and post-assay.
  • Cross-Validation : Compare results across multiple assays (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity) .

Q. What strategies are used to study the compound’s coordination chemistry with transition metals (e.g., Cu(I/II))?

  • Methodology :

  • Complex Synthesis : React the thiourea ligand with CuX (X = Cl, Br, I) in methanol/acetonitrile (1:1–1:2 molar ratios). Monitor via UV-Vis for charge-transfer bands (250–400 nm) .
  • Structural Analysis : X-ray crystallography (e.g., SHELXL refinement) reveals coordination geometry (e.g., trigonal planar vs. tetrahedral). EPR spectroscopy identifies Cu(II) oxidation states .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed during preclinical development?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the cyclohexenyl or phenyl moieties without disrupting pharmacophores.
  • Formulation : Nanoencapsulation (liposomes, PLGA nanoparticles) enhances bioavailability.
  • Stability Studies : Assess degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) via LC-MS .

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